Cas no 13509-75-6 (N-Methyl-1-phenylpentan-1-amine)

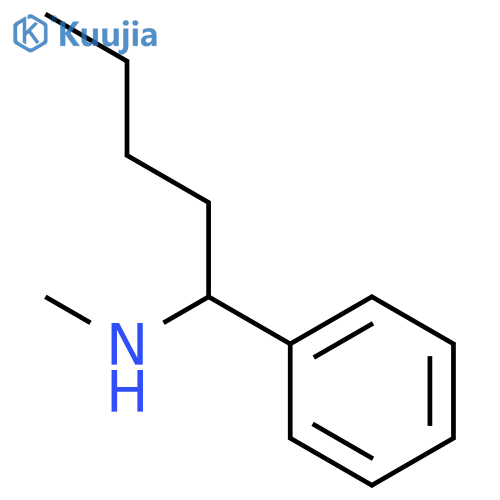

13509-75-6 structure

商品名:N-Methyl-1-phenylpentan-1-amine

N-Methyl-1-phenylpentan-1-amine 化学的及び物理的性質

名前と識別子

-

- N-Methyl-1-phenylpentan-1-amine

- Benzenemethanamine, .alpha.-butyl-N-methyl-

- N-Methyl-1-phenyl-1-pentanamine

- α-Butyl-N-MethylbenzylaMine

- alpha-Butyl-N-methylbenzylamine

- 13509-75-6

- SCHEMBL14533617

- L10187

- DB-032323

- AKOS005302853

-

- インチ: InChI=1S/C12H19N/c1-3-4-10-12(13-2)11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3

- InChIKey: PVOUZBXBJLSFDE-UHFFFAOYSA-N

- ほほえんだ: CCCCC(C1=CC=CC=C1)NC

計算された属性

- せいみつぶんしりょう: 177.15187

- どういたいしつりょう: 177.151749610g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 5

- 複雑さ: 116

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 12Ų

じっけんとくせい

- 密度みつど: 0.896

- ふってん: 241 ºC

- フラッシュポイント: 91 ºC

- PSA: 12.03

N-Methyl-1-phenylpentan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AE43118-5g |

Benzenemethanamine, .alpha.-butyl-N-methyl- |

13509-75-6 | 97% | 5g |

$840.00 | 2024-04-20 | |

| Cooke Chemical | MR7402013-1g |

α-Butyl-N-methylbenzylamine |

13509-75-6 | 97% | 1g |

RMB 1154.40 | 2023-09-07 |

N-Methyl-1-phenylpentan-1-amine 関連文献

-

Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082

13509-75-6 (N-Methyl-1-phenylpentan-1-amine) 関連製品

- 1006-64-0(2-Phenylpyrrolidine)

- 383129-36-0(2-(3-methylphenyl)azepane)

- 59347-91-0((2S)-2-phenylpyrrolidine)

- 3466-80-6(2-Phenylpiperidine)

- 58613-54-0((2R)-2-phenylpiperidine)

- 56523-47-8((2R)-2-phenylpyrrolidine)

- 383131-04-2(2-(naphthalen-2-yl)azepane)

- 3466-82-8(2-Phenylazepane)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量